molecular formula C13H7ClFNO4 B566861 3-(3-Chloro-5-fluorophenyl)-5-nitrobenzoic acid CAS No. 1261928-24-8

3-(3-Chloro-5-fluorophenyl)-5-nitrobenzoic acid

Cat. No. B566861
CAS RN: 1261928-24-8
M. Wt: 295.65
InChI Key: HSAOKQBFTYPNDF-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-5-nitrobenzoic acid (CFNBA) is an important organic compound with a wide range of applications in scientific research. It is a nitrobenzoic acid which is composed of two aromatic rings, a nitro group, and a chlorine-fluorine substituent. CFNBA has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and is used as a model compound for many scientific experiments.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • A study described the use of a multireactive building block similar to 3-(3-Chloro-5-fluorophenyl)-5-nitrobenzoic acid for the synthesis of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in drug discovery, demonstrating the compound's potential in medicinal chemistry and pharmaceutical research (Křupková, Funk, Soural, & Hlaváč, 2013).

Antibacterial Activity

  • Research on derivatives of similar nitrophenyl compounds has indicated significant antibacterial activity. This suggests the potential application of 3-(3-Chloro-5-fluorophenyl)-5-nitrobenzoic acid in developing new antibacterial agents, highlighting its relevance in the search for new treatments against bacterial infections (Aziz‐ur‐Rehman et al., 2013).

Luminescence Sensitization

  • Thiophenyl-derivatized nitrobenzoic acid ligands have been explored as sensitizers for Eu(III) and Tb(III) luminescence. This research points towards the potential application of 3-(3-Chloro-5-fluorophenyl)-5-nitrobenzoic acid in the development of luminescent materials, which could have implications for optical materials and sensors (Viswanathan & Bettencourt-Dias, 2006).

Organic Synthesis Intermediate

  • The compound's relevance as an intermediate in organic synthesis is underscored by studies on similar molecules. For example, research on the synthesis process for creating various organic materials and natural product derivatives highlights the utility of similar fluorobenzoic acids as intermediates. This suggests that 3-(3-Chloro-5-fluorophenyl)-5-nitrobenzoic acid could serve as a valuable precursor in synthesizing olefins, styrenes, and biphenyl derivatives (Sun Hai-xia et al., 2015).

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(4-7)16(19)20/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAOKQBFTYPNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690525
Record name 3'-Chloro-5'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-5-nitrobenzoic acid

CAS RN

1261928-24-8
Record name 3'-Chloro-5'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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